![molecular formula C19H32ClNO B1395497 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride CAS No. 1220020-38-1](/img/structure/B1395497.png)
3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride
Vue d'ensemble
Description
3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride (3-TMPMP) is a synthetic compound, widely used in the laboratory for a variety of purposes. It is a white crystalline solid that is soluble in water, ethanol and other organic solvents. 3-TMPMP is a chiral compound with two enantiomers, (R)-3-TMPMP and (S)-3-TMPMP, which are mirror images of one another. The compound is widely used in both research and industrial applications.
Mécanisme D'action
The mechanism of action of 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride is not well understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. It is also thought to act as an agonist of certain G-protein-coupled receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride are not well understood. However, it has been shown to have anti-inflammatory and analgesic properties in animal models. It has also been shown to have anti-oxidant and anti-cancer properties in vitro. In addition, 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride has been shown to have neuroprotective effects in animal models of Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride in lab experiments is its stability and solubility in a variety of solvents. It is also non-toxic, making it safe to use in experiments. However, it is important to note that 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride is a chiral compound and therefore it is important to use the correct enantiomer for the desired effects.
Orientations Futures
The future directions for 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride research are numerous. Further research is needed to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, further research is needed to explore its potential as an anti-cancer agent and its potential use in the treatment of neurological disorders. Finally, further research is needed to explore its potential use in the synthesis of novel compounds for drug discovery and development.
Applications De Recherche Scientifique
3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a chiral selector in chromatography. It has also been used in the synthesis of novel compounds for drug discovery and development. In addition, 3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride has been used in the study of enzyme-catalyzed reactions and in the study of the structure and function of proteins.
Propriétés
IUPAC Name |
3-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-18(2,3)14-19(4,5)16-6-8-17(9-7-16)21-13-15-10-11-20-12-15;/h6-9,15,20H,10-14H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKHJGALTUOWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



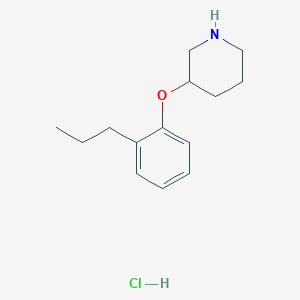
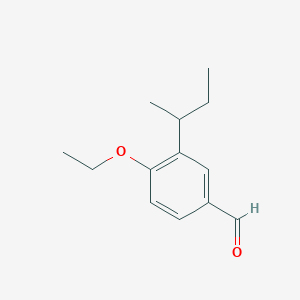
![3-[(Benzyloxy)methyl]azetidine](/img/structure/B1395421.png)
![3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395423.png)
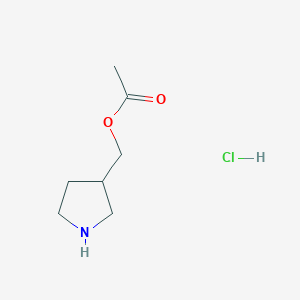
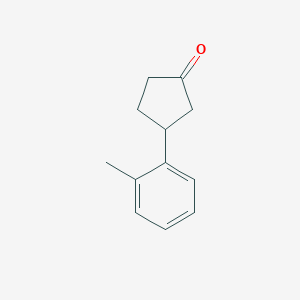
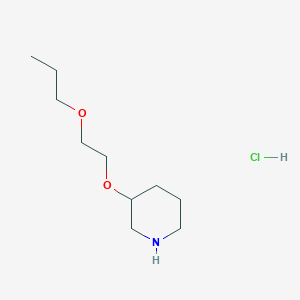
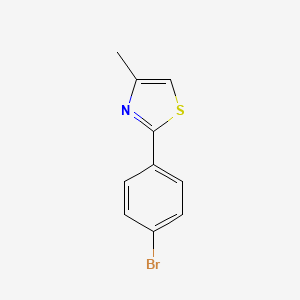
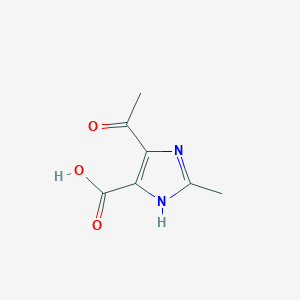
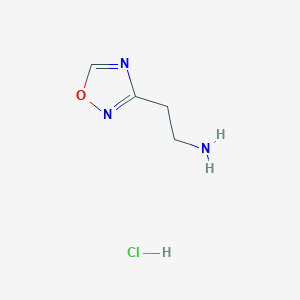
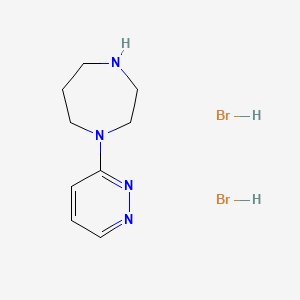
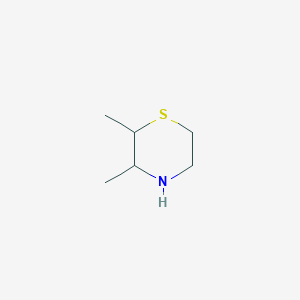
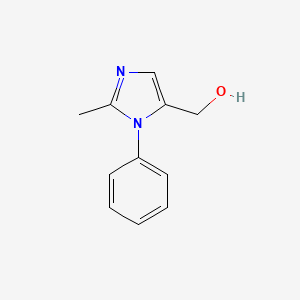
![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)